molecular formula C13H20N2O2S B14895499 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide

2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B14895499
M. Wt: 268.38 g/mol
InChI Key: CSGZPHWLHGGDHU-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of 4-hydroxypiperidine with an acylating agent to form the acetamide derivative. The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide group can produce an amine.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
  • 2-(4-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone

Uniqueness

Compared to similar compounds, 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide has unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring, thiophene ring, and acetamide group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(1-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C13H20N2O2S/c1-10(12-3-2-8-18-12)14-13(17)9-15-6-4-11(16)5-7-15/h2-3,8,10-11,16H,4-7,9H2,1H3,(H,14,17)

InChI Key

CSGZPHWLHGGDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CN2CCC(CC2)O

Origin of Product

United States

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